Ethyl 4-(5-methylfuran-2-yl)-2-(2-(2-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate
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Description
Ethyl 4-(5-methylfuran-2-yl)-2-(2-(2-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C22H28N2O8S and its molecular weight is 480.53. The purity is usually 95%.
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Biological Activity
Ethyl 4-(5-methylfuran-2-yl)-2-(2-(2-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiophene ring, a furan substituent, and a piperidine moiety, contributing to its unique pharmacological profile. The molecular formula is C18H24N2O4S, and its molecular weight is approximately 364.46 g/mol. The presence of these functional groups suggests diverse interactions within biological systems.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and furan rings have been reported to possess antimicrobial properties, which could be relevant for developing new antibiotics.
- Anti-inflammatory Effects : Certain derivatives show promise in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The presence of furan and thiophene rings may contribute to the antioxidant capacity of the compound, which is crucial in mitigating oxidative stress in cells.
Data Table: Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 4-thiophenecarboxylate | Thiophene ring | Antimicrobial |
5-Methylfuran | Furan ring | Antioxidant |
2-Methylpiperidine derivatives | Piperidine ring | Anti-inflammatory |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential effects on mood and anxiety.
- Cellular Uptake : The structural characteristics facilitate cellular uptake, enhancing bioavailability and efficacy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains. Results indicated that derivatives with thiophene rings exhibited significant inhibition zones, suggesting potential applications in treating bacterial infections.
Case Study 2: Anti-inflammatory Potential
In a model of induced inflammation, compounds analogous to ethyl 4-(5-methylfuran-2-yl)-... demonstrated reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting their therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S.C2H2O4/c1-4-25-20(24)18-15(16-9-8-14(3)26-16)12-27-19(18)21-17(23)11-22-10-6-5-7-13(22)2;3-1(4)2(5)6/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,21,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFQXCLMZMQMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CN3CCCCC3C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.